Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride) [ [] ] is a low-affinity, non-competitive N-methyl-D-aspartic acid (NMDA) receptor channel blocker [ [], [], [] ]. It is also known to exhibit inhibitory actions on voltage-gated sodium channels [ [] ]. Its primary role in scientific research is as a tool to investigate the role of excitatory neurotransmission in various neurological conditions, including epilepsy, stroke, and Parkinson's disease [ [], [], [], [], [] ].
Remacemide hydrochloride is synthesized from 1,2-diphenylethylamine and glycine, leading to its classification as a substituted amine. It is often used in its hydrochloride salt form to enhance solubility and bioavailability. This compound has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic applications in managing excitotoxicity-related conditions.
The synthesis of remacemide hydrochloride involves multiple steps:
The synthesis can be further refined using isotopic labeling techniques, such as incorporating carbon-14 or carbon-13 isotopes into the synthesis pathway for tracing studies or pharmacokinetic analysis .
Remacemide hydrochloride participates in several chemical reactions:
These reactions are significant for modifying the compound's properties or developing derivatives with enhanced efficacy .
The primary mechanism through which remacemide exerts its effects involves binding to the N-methyl-D-aspartate receptor complex. It acts as a weak noncompetitive antagonist at the ionic channel site of this receptor, leading to modulation of excitatory neurotransmission.
Importantly, remacemide is considered a prodrug; it is metabolized into FPL 12495, a more potent active metabolite that exhibits stronger binding affinity to the N-methyl-D-aspartate receptor. This metabolic transformation is critical for achieving therapeutic effects against excitotoxicity .
Remacemide hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective drug delivery and therapeutic efficacy .
Remacemide hydrochloride has been investigated for various scientific applications:
Remacemide hydrochloride (chemical name: 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride; CAS: 111686-79-4) is a low-molecular-weight compound (304.82 g/mol) with the molecular formula C17H21ClN2O. Its structure features a glycineamide moiety linked to a diphenylalkyl backbone, creating a chiral center at the carbon bearing the methyl group and phenyl substituents. The hydrochloride salt form enhances water solubility (>10 mg/mL), facilitating oral bioavailability . The structural characteristics enable dual mechanisms of action: weak NMDA receptor antagonism and voltage-gated sodium channel blockade [4] [7].
Table 1: Key Chemical Identifiers of Remacemide Hydrochloride
Property | Value |
---|---|
IUPAC Name | 2-Amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride |
Molecular Formula | C17H21ClN2O |
Molecular Weight | 304.82 g/mol |
CAS Number (HCl) | 111686-79-4 |
CAS Number (free base) | 128298-28-2 |
SMILES | Cl.CC(CC1=CC=CC=C1)(N=C(O)CN)C1=CC=CC=C1 |
InChI Key | HYQMIUSWZXGTCC-UHFFFAOYSA-N |
Solubility | >10 mg/mL in water |
Purity | ≥98% (HPLC) |
The chiral center of remacemide hydrochloride generates two enantiomers with distinct pharmacological profiles. In vivo studies using maximal electroshock (MES) seizure models in mice demonstrated significant stereoselectivity: The (-)-enantiomer exhibits anticonvulsant potency equivalent to the racemic mixture, while the (+)-enantiomer shows substantially reduced efficacy [2] [7]. This enantiomeric differentiation suggests that specific spatial orientation is critical for optimal interaction with molecular targets, particularly the NMDA receptor’s ion channel. The stereochemical preference implies that the three-dimensional arrangement of the diphenylalkyl group relative to the glycineamide moiety determines binding affinity to both NMDA receptors and sodium channels. These findings highlight the potential for developing enantiomerically pure formulations to enhance therapeutic precision [7].
The synthesis of remacemide hydrochloride involves multi-step organic reactions starting from benzophenone derivatives. A key intermediate is 1,2-diphenylpropan-2-amine, which undergoes nucleophilic substitution with chloroacetyl chloride to form the chloroacetamide derivative. Subsequent amination with ammonia yields the racemic remacemide free base, which is converted to the hydrochloride salt through acidification [7]. Throughout development, several intermediate derivatives were synthesized to explore SAR:
These intermediates were crucial for establishing that metabolic biotransformation significantly contributes to remacemide’s overall pharmacological profile, transitioning it from a primarily sodium channel-blocking agent to a more potent NMDA antagonist via its desglycine metabolite.
Remacemide hydrochloride functions as a prodrug, undergoing extensive first-pass metabolism to form its principal active metabolite, desglycinyl-remacemide (FPL 12495; ARL 12495AA). This biotransformation occurs via oxidative deamination catalyzed by hepatic cytochrome P450 enzymes, particularly CYP3A4, which removes the glycineamide group [4] [7]. FPL 12495 demonstrates substantially higher affinity for the NMDA receptor ion channel than the parent compound, with 50% displacement of [³H]MK-801 at 0.48 μM compared to 68 μM for remacemide—a 140-fold increase in potency [7] [9]. The metabolite’s brain uptake index (BUI: 51 ± 0.9) confirms efficient blood-brain barrier penetration, where it acts as a potent uncompetitive NMDA antagonist [2] [7]. This metabolic activation underpins remacemide’s neuroprotective effects in models of cerebral ischemia and Huntington’s disease, where FPL 12495 accounts for >70% of the observed NMDA receptor blockade [4] [9].
Remacemide’s metabolic pathway generates multiple derivatives with varying levels of biological activity:
Table 2: Pharmacological Activity of Remacemide Metabolites
Metabolite | Chemical Modification | Biological Activity | Receptor Affinity |
---|---|---|---|
FPL 12495 | Desglycine derivative | Potent NMDA antagonism; prevents MES seizures | IC₅₀ = 0.48 μM ([³H]MK-801 binding) |
FPL 14981 | β-Hydroxy-desglycinate | Modest MES seizure prevention; blocks NMDA convulsions | Weak NMDA binding |
FPL 14331/FPL 14465 | p-Hydroxy-desglycinates | Anti-electroshock activity after i.p./i.v. dosing | Not quantified |
FPL 15053 | N-hydroxy-desglycinate | Modest MES and NMDA convulsion protection | Modest NMDA binding |
FPL 15112 | Hydroxy-methyl-desglycinate | Prevents electroshock seizures (i.v. only) | Binds NMDA receptors |
FPL 15455 | Oxoacetate | No demonstrated biological activity | No binding |
FPL 14467 | p-Dihydroxy-desglycine | Inactive in vivo | Weak NMDA binding |
The S-isomer of FPL 12495 (FPL 12859) exhibits greater potency than the racemic mixture, while the R-isomer is less effective, confirming the role of stereochemistry in NMDA receptor interaction [7] [9]. Inactive metabolites like FPL 15455 undergo renal excretion without contributing to pharmacological effects. This complex metabolic profile explains remacemide’s multifaceted actions: sodium channel blockade primarily from the parent compound and NMDA receptor inhibition predominantly from FPL 12495 [2] [4].
Remacemide and its metabolite FPL 12495 exhibit distinct but complementary interactions with NMDA receptors. Remacemide itself acts as a low-affinity, non-competitive NMDA antagonist (IC₅₀ = 8–68 μM in [³H]MK-801 binding assays), binding weakly to both the ion channel pore and an allosteric modulatory site [4] [9]. In contrast, FPL 12495 displays higher affinity (IC₅₀ = 0.48 μM) and binds specifically within the ion channel, functioning as an uncompetitive open-channel blocker [7] [9]. Electrophysiological studies in rat cortical synaptosomes and hippocampal slices demonstrate that both compounds reduce NMDA-induced currents and glutamate excitotoxicity, but with different kinetics: remacemide shows rapid, voltage-dependent dissociation from the channel, while FPL 12495 exhibits prolonged blockade [4] [9]. This dual binding topology—channel blockade by the metabolite and allosteric modulation by the parent drug—creates a synergistic inhibition of NMDA receptor overactivation, which underlies remacemide’s efficacy in seizure models (e.g., maximal electroshock, kainic acid-induced seizures) and neuroprotective actions in cerebral ischemia [4] [6].
Parallel to its NMDA antagonist properties, remacemide hydrochloride directly inhibits voltage-gated sodium channels (VGSCs) with an IC₅₀ of 161 μM in rat cortical synaptosomes [4] [7]. This activity is frequency-dependent, with enhanced blockade observed during high-frequency neuronal firing—a characteristic common to many anticonvulsants like carbamazepine. Remacemide stabilizes the inactivated state of VGSCs, reducing membrane excitability and preventing pathological high-frequency discharges without affecting normal neuronal signaling [7] [9]. The parent compound is primarily responsible for this sodium channel blockade, as FPL 12495 shows minimal effects on sodium currents at therapeutic concentrations. In animal models, this dual mechanism translates to broad-spectrum seizure protection: remacemide suppresses maximal electroshock seizures (primarily via sodium channel blockade) and NMDA- or kainic acid-induced seizures (primarily via FPL 12495-mediated NMDA antagonism) [7] [9].
Table 3: Comparative Mechanisms of Remacemide and FPL 12495
Pharmacological Target | Remacemide Hydrochloride | FPL 12495 (Desglycinyl Metabolite) | Functional Outcome |
---|---|---|---|
NMDA Receptor | Low-affinity non-competitive antagonist (IC₅₀ = 68 μM); allosteric and channel binding | High-affinity uncompetitive antagonist (IC₅₀ = 0.48 μM); channel binding | Synergistic reduction of glutamate excitotoxicity |
Voltage-Gated Sodium Channels | Potent blocker (IC₅₀ = 161 μM); frequency-dependent inhibition | Minimal activity | Stabilization of neuronal membrane excitability |
Anticonvulsant Efficacy | Effective against maximal electroshock seizures | Effective against NMDA/kainic acid-induced seizures | Broad-spectrum seizure protection |
Neuroprotection | Moderate in vitro | Potent in vitro and in vivo | Enhanced by metabolite activation |
The pharmacological interplay between these mechanisms is evident in Huntington’s disease models, where remacemide combined with coenzyme Q10 significantly delays disease progression—an effect attributed to concurrent mitigation of excitotoxicity (via NMDA blockade) and improved mitochondrial function [4]. This dual-target engagement represents a rational polypharmacological approach to neurological disorders involving hyperexcitability and excitotoxic damage.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1